Bis(3,4-epoxycyclohexylmethyl) adipate
Overview
Description
"Bis(3,4-epoxycyclohexylmethyl) adipate" is a compound of interest due to its potential applications in various fields, including polymer science and material engineering. Its unique structure, derived from epoxycyclohexyl groups attached to an adipate backbone, makes it a candidate for producing polymers with desirable mechanical and chemical properties.
Synthesis Analysis
The synthesis of compounds closely related to "Bis(3,4-epoxycyclohexylmethyl) adipate" involves multi-step chemical reactions, including epoxidation and esterification processes. For instance, compounds with cyclohexyl and epoxy functionalities can be synthesized through targeted organic synthesis routes, involving steps such as reduction, resolution via transesterification, epoxidation, and further functionalization (Åsa Rosenquist Å et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to "Bis(3,4-epoxycyclohexylmethyl) adipate" has been elucidated using various analytical techniques. These structures often feature cyclohexyl rings with epoxy groups that are key to their reactivity and properties. The detailed molecular architecture is crucial for understanding the compound's behavior in chemical reactions and its integration into polymers (D. Liaw et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving epoxycyclohexyl-based compounds can include ring-opening polymerizations and crosslinking reactions, leading to materials with high mechanical strength and chemical resistance. The reactivity of the epoxy groups allows for versatile modifications and functionalizations of the polymer backbone (Zhonggang Wang et al., 2009).
Physical Properties Analysis
The physical properties of materials derived from "Bis(3,4-epoxycyclohexylmethyl) adipate" are influenced by their molecular structure. These can include high glass transition temperatures, indicating thermal stability, and significant mechanical strength, making them suitable for engineering applications. The presence of cycloaliphatic epoxy groups contributes to these properties by providing a rigid and thermally stable polymer network (R. Gaughan et al., 1986).
Chemical Properties Analysis
The chemical properties of epoxycyclohexylmethyl adipate derivatives are characterized by their reactivity towards nucleophiles, including amines and alcohols, which can be used for further functionalization or crosslinking. The epoxy groups offer sites for chemical modification, leading to a wide range of possible derivatives with tailored properties for specific applications (M. Lakshmi Kantam et al., 2003).
Scientific Research Applications
Epoxy Resin Curing Kinetics
Bis(3,4-epoxycyclohexylmethyl) adipate (BA) demonstrates unique curing kinetics when used with anhydride. A study compared the curing kinetics and properties of BA with other cycloaliphatic epoxy resins, revealing that BA exhibits distinctive thermal and mechanical properties, making it suitable for electronic packaging materials (Lu et al., 2019).
UV-Initiated Cationic Polymerization
BA's reactivity under UV-initiated cationic polymerization was investigated, emphasizing its potential in photochemical applications. This research highlighted the influence of different photoinitiators and the structural impact on the reactivity of BA (Voytekunas et al., 2008).
Synthesis and Characterization in Epoxy Resins
Research on novel imide ring and siloxane-containing cycloaliphatic epoxy resins included BA as a comparative material. This study provided insights into the thermal stability, mechanical, and dielectric properties of BA-based epoxy resins, beneficial for applications requiring these specific properties (Tao et al., 2007).
Polymerization with Microwave Energy
BA was examined in a study focusing on the polymerization of bisaliphatic epoxy resin under microwave energy. This research explored the polymerization phenomena and potential applications in fields where microwave-assisted processes are advantageous (Zhang et al., 2004).
Plasticizing Characteristics
The plasticizing characteristics of various amides, including those derived from epoxy acids like BA, were analyzed for potential use in poly(vinyl chloride-vinyl acetate) copolymers. This research contributed to understanding the role of such compounds in enhancing polymer flexibility and usability (Mod et al., 1964).
Advanced Photopolymerization Techniques
A study on the in-situ generation of silver nanoparticles during photopolymerization using newly developed dyes highlighted the use of BA in advanced manufacturing processes like 3D printing. This research could have significant implications for material science and manufacturing technologies (Chen et al., 2021).
Safety And Hazards
Bis(3,4-epoxycyclohexylmethyl) adipate may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Contaminated work clothing should not be allowed out of the workplace. Protective gloves/protective clothing/eye protection/face protection should be worn . If skin irritation or rash occurs, medical help should be sought .
properties
IUPAC Name |
bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUWPHRCMMMSCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68924-34-5 | |
Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68924-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5051997 | |
Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,4-epoxycyclohexylmethyl) adipate | |
CAS RN |
3130-19-6 | |
Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3130-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(3,4-epoxycyclohexylmethyl) adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(3,4-epoxycyclohexyl)methyl] adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3006WLL1W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.